molecular formula C32H44N2O8 B2710107 (+)-Normetazocine hemitartrate CAS No. 83434-93-9

(+)-Normetazocine hemitartrate

Cat. No. B2710107
CAS RN: 83434-93-9
M. Wt: 584.71
InChI Key: JZBBBRGVNWMHDP-HZGRMUKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Sigma-1 Receptor Agonists and Ion Channel Inhibition

Sigma-1 receptor agonists, such as (+)-SKF 10047 (N-allyl-normetazocine), have been extensively used to study the function of sigma-1 receptors. A study found that (+)-SKF 10047 inhibits NaV1.2 and NaV1.4 channels independently of sigma-1 receptor activation, suggesting a direct inhibition mechanism. This inhibition is significant for future sigma-1 receptor function studies, highlighting a need for attention to these interactions (Gao et al., 2012).

Structure-Activity Relationships in Opioid Receptors

Research into the structure-activity relationships of (−)-cis-N-Normetazocine-based derivatives has shown that different N-substituents influence the affinity and efficacy of respective ligands at MOR (mu opioid receptor), DOR (delta opioid receptor), and KOR (kappa opioid receptor). This has led to the synthesis of compounds with varied affinities and activities, contributing to a deeper understanding of opioid receptor pharmacology (Pasquinucci et al., 2018).

Neuroprotective Properties in Retinal Neurodegeneration

Sigma receptor 1 (sigmaR1) ligands, such as (+)-pentazocine, have shown neuroprotective properties in models of retinal neurodegeneration. Treatment with (+)-pentazocine in diabetic mice preserved retinal architecture and reduced evidence of oxidative stress, suggesting sigmaR1 ligands as promising therapeutic agents for neurodegenerative diseases of the retina (Smith et al., 2008).

Opioid Pharmacological Profile Alterations

The opioid pharmacological profile of cis-(−)-N-normetazocine derivatives is affected by the nature of their N-substituents. Studies have focused on synthesizing and evaluating novel derivatives to produce different pharmacological profiles at mu, delta, and kappa opioid receptors, contributing to the development of new opioid analgesics for pain treatment (Turnaturi et al., 2018).

Isothiocyanate Derivatives as Sigma(1) Receptor Ligands

The design and synthesis of isothiocyanate derivatives of N-benzylnormetazocine, such as (+)-cis-N-(4-Isothiocyanatobenzyl)-N-normetazocine (BNIT), aim at irreversibly blocking sigma(1) binding sites. This approach provides insights into the modulation of sigma receptors, which could have implications for developing therapeutic agents targeting these receptors (Ronsisvalle et al., 2002).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It’s important to refer to Material Safety Data Sheets (MSDS) for this information .

Future Directions

This involves predicting or researching how the compound could be used in the future, based on its properties and activities .

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H19NO.C4H6O6/c2*1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13;5-1(3(7)8)2(6)4(9)10/h2*3-4,8-9,13,15-16H,5-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*9-,13+,14+;1-,2-/m110/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBBBRGVNWMHDP-HZGRMUKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2)C)C=C(C=C3)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Normetazocine hemitartrate

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